molecular formula C10H12O3 B1405434 3-(1-Methoxy-ethyl)-benzoic acid CAS No. 1443759-53-2

3-(1-Methoxy-ethyl)-benzoic acid

Cat. No. B1405434
M. Wt: 180.2 g/mol
InChI Key: QQAUGAFTLUDJQG-UHFFFAOYSA-N
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Description

“3-(1-Methoxy-ethyl)-benzoic acid” would be a benzoic acid derivative where the third carbon of the benzene ring is substituted with a 1-methoxyethyl group . This compound would have both the properties of benzoic acid (a carboxylic acid) and methoxyethane (an ether) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized through electrophilic aromatic substitution reactions . The order of reactions and the effects of directing groups must be taken into account .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-membered ring with alternating double bonds), a carboxylic acid group (-COOH), and a 1-methoxyethyl group attached to the third carbon of the benzene ring .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo various reactions. One of the most common is electrophilic aromatic substitution . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Benzoic Acid Derivatives from Stocksia brahuica

Research has highlighted the isolation and identification of new benzoic acid derivatives from the aerial parts of Stocksia brahuica, which includes compounds with similar structures to 3-(1-Methoxy-ethyl)-benzoic acid. These compounds are identified through mass and NMR spectroscopy, contributing to the understanding of natural product chemistry and offering potential applications in developing novel pharmaceuticals and materials (Ali et al., 1998).

Alkoxy-benzoic Acids and Crystalline Structures

The crystalline structure of alkoxy-substituted benzoic acids has been presented, with a focus on understanding the packing arrangements and hydrogen bonding interactions. This research aids in the rationalization of molecular features that govern the crystalline architectures of benzoic acid derivatives, which is crucial for the design of materials with specific physical properties (Raffo et al., 2014).

Lanthanide Coordination Compounds

A study on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has tested the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties. This research provides insights into the design of materials with desired luminescent properties, which can be applied in the development of optical devices and sensors (Sivakumar et al., 2010).

Supramolecular Tectons Based on Hydrogen Bonding

The development of new supramolecular tectons based on benzoic acid derivatives for crystal engineering has been explored. By investigating the crystal structures and hydrogen-bonded networks, this study contributes to the field of supramolecular chemistry and materials science, offering pathways for the design of complex molecular assemblies (Kohmoto et al., 2009).

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

properties

IUPAC Name

3-(1-methoxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAUGAFTLUDJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methoxy-ethyl)-benzoic acid

Synthesis routes and methods

Procedure details

1.30 g (6.69 mmol) 3-(1-methoxy-ethyl)-benzoic acid methyl ester was dissolved in 20 mL MeOH and treated with 3.35 mL 4 M aqueous NaOH solution at RT for 5 h. The solvent was removed by distillation, the residue taken up in water and acidified with 4 M aqueous hydrochlorid acid. The precipitate was filtered off, washed with water and dried.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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